molecular formula C8H7N3O4 B077956 4-Nitrophthalamide CAS No. 13138-53-9

4-Nitrophthalamide

Cat. No.: B077956
CAS No.: 13138-53-9
M. Wt: 209.16 g/mol
InChI Key: XWCDSCYRIROFIO-UHFFFAOYSA-N
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Description

4-Nitrophthalamide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the aromatic ring. This compound is typically found as a yellow powder and is known for its applications in organic synthesis and as an intermediate in the production of various dyes and pharmaceuticals .

Mechanism of Action

Target of Action

4-Nitrophthalamide is primarily used as an intermediate in organic synthesis and the production of fluorescent dyes . It has been found to be a key component in the creation of a chiral chemosensor, which can detect fluoride, chloride, acetate, and dihydrogen phosphate anions .

Mode of Action

It is known that the compound interacts with its targets (such as anions) through changes in uv-vis absorption . This suggests that this compound may bind to these targets, causing a change in their electronic structure that can be detected through changes in their absorption spectra.

Pharmacokinetics

It is known that the compound is stable and combustible . It is also insoluble in water , which may affect its bioavailability and distribution within the body.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be incompatible with moisture, water, strong oxidizing agents, and strong bases . These factors could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophthalamide is synthesized through the nitration of phthalimide. The process involves cooling fuming nitric acid to below 5°C, followed by the slow addition of concentrated sulfuric acid while maintaining the temperature between 10-13°C. Phthalimide is then added to this mixture and left at room temperature overnight. The resulting product is precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through crystallization and other standard industrial purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Aminophthalamide.

    Substitution: Various substituted phthalamides depending on the nucleophile used.

    Hydrolysis: Phthalic acid derivatives.

Scientific Research Applications

4-Nitrophthalamide is used extensively in scientific research due to its versatility:

Comparison with Similar Compounds

  • 4-Nitrophthalimide
  • 4-Nitrophthalonitrile
  • 3-Nitrophthalimide
  • 3-Nitrophthalonitrile

Comparison: 4-Nitrophthalamide is unique due to its specific substitution pattern and reactivity. Compared to 4-Nitrophthalimide, it has an amide group instead of an imide group, which affects its reactivity and solubility. 4-Nitrophthalonitrile has a nitrile group, making it more reactive in certain nucleophilic substitution reactions. The position of the nitro group (3- vs. 4-) also influences the electronic properties and reactivity of these compounds .

Properties

IUPAC Name

4-nitrobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCDSCYRIROFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065360
Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13138-53-9
Record name 4-Nitro-1,2-benzenedicarboxamide
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Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Record name 4-Nitrophthalamide
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Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Record name 4-nitrophthaldiamide
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Synthesis routes and methods

Procedure details

Commercial 4-nitrophthalimide (500 g; 2.60 moles; mp 196°-200° C) is added quickly to a stirred solution of 15.6 N ammonium hydroxide (3500 ml). With continued stirring, external heating (water bath, 45° C) is applied until frothing ceases (1 hour). The resulting precipitate is collected, washed with ice water (2 × 400ml) then recrystallized with acetone (2 × 400 ml) and dried to yield 440 g of I as pale yellow crystals; yield, 81%, mp 200°-202° C; lit (6) mp 200° C.
Quantity
500 g
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( 6 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Nitrophthalamide and what are its key spectroscopic characteristics?

A1: this compound (systematic name: 4-nitrobenzene-1,2-dicarboxamide) possesses a benzene ring with a nitro group and two amide groups attached. [] The structure is non-planar, with each substituent twisted out of the benzene ring plane. [] Key spectroscopic features include:

  • UV-VIS: While not explicitly mentioned for this compound, its derivative, nickel phthalocyanine complex (synthesized using a this compound precursor) shows an intense Q absorption band at 690 nm in DMF. [] This suggests this compound itself might also absorb in the UV-VIS region.

Q2: How thermally stable is this compound? What about its derivatives?

A2: While the provided research doesn't explicitly mention the thermal stability of this compound, it does state its melting point is 223 °C. [] Interestingly, a metal phthalocyanine complex derived from a this compound precursor exhibits a high degradation temperature of 309°C, indicating significant thermal stability. [] This suggests that this compound itself may also possess reasonable thermal stability.

Q3: Can you explain the role of this compound in the synthesis of other compounds, particularly focusing on its use in preparing metal phthalocyanine complexes?

A3: this compound serves as a crucial starting material for synthesizing substituted phthalonitriles, which are key precursors for metal phthalocyanine complexes. [] The synthesis process involves several steps:

  1. Nitration of phthalamide: This leads to the formation of this compound. []
  2. Dehydration: this compound is dehydrated using thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. []
  3. Further modification: 4-nitrophthalonitrile can be further reacted with other compounds, such as ciprofloxacin, to form substituted phthalonitriles. []
  4. Cyclotetramerization: The final step involves reacting the substituted phthalonitrile with a metal salt, like nickel salt, to produce the desired metal phthalocyanine complex. []

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